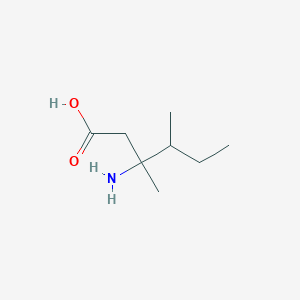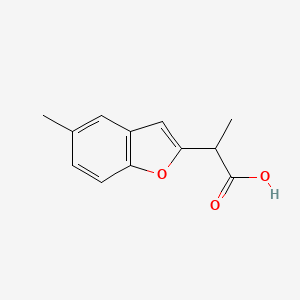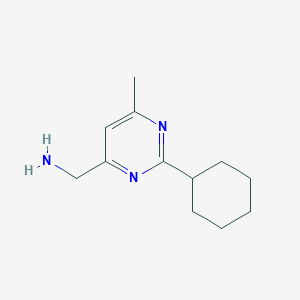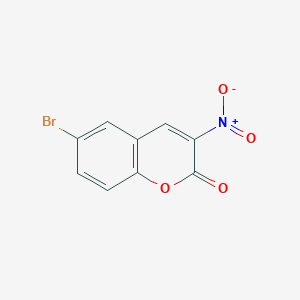
2H-1-Benzopyran-2-one, 6-bromo-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-3-nitro-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse pharmacological and biological activities Coumarins are naturally occurring lactones derived from the benzopyrone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-nitro-2H-chromen-2-one typically involves the bromination and nitration of the chromen-2-one core. One common method includes:
Bromination: The chromen-2-one is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.
Nitration: The brominated chromen-2-one is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Industrial Production Methods
Industrial production of 6-bromo-3-nitro-2H-chromen-2-one may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize the risks associated with handling hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols) in the presence of a base (e.g., sodium hydroxide).
Reduction: Reducing agents (tin(II) chloride, iron powder) in acidic conditions.
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide).
Major Products
Substitution: Amino or thiol derivatives.
Reduction: Amino derivatives.
Oxidation: Nitroso or hydroxylamine derivatives.
Scientific Research Applications
6-bromo-3-nitro-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer, antimicrobial, and anti-inflammatory agents.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 6-bromo-3-nitro-2H-chromen-2-one depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
6-bromo-3-nitro-2H-chromen-2-one: Contains both bromine and nitro groups, offering unique reactivity.
6-bromo-2H-chromen-2-one: Lacks the nitro group, resulting in different chemical and biological properties.
3-nitro-2H-chromen-2-one:
Uniqueness
6-bromo-3-nitro-2H-chromen-2-one is unique due to the presence of both bromine and nitro groups, which confer distinct electronic and steric properties. This dual substitution enhances its versatility in chemical synthesis and its potential as a pharmacophore in drug discovery.
Properties
IUPAC Name |
6-bromo-3-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNO4/c10-6-1-2-8-5(3-6)4-7(11(13)14)9(12)15-8/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNZICFKDGQTCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446553 |
Source


|
| Record name | 2H-1-Benzopyran-2-one, 6-bromo-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88184-80-9 |
Source


|
| Record name | 2H-1-Benzopyran-2-one, 6-bromo-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13339980.png)
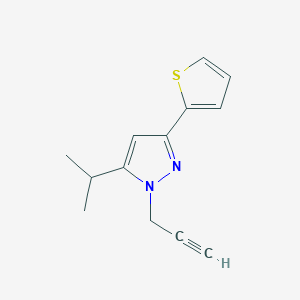
![3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol](/img/structure/B13339990.png)
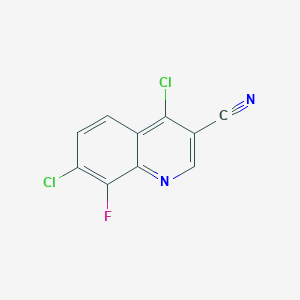
![6',7'-Dihydro-5'H-spiro[thiane-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13340003.png)
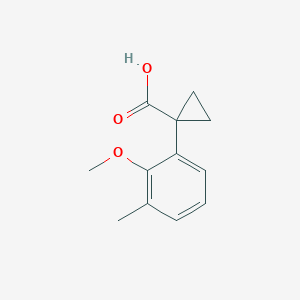
![Methyl 7-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate](/img/structure/B13340005.png)
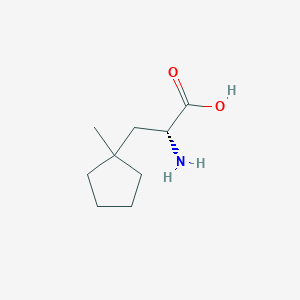
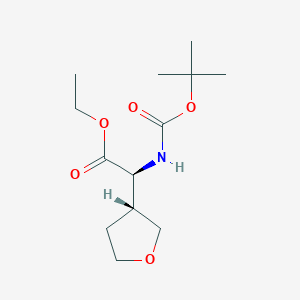
![5-Cyclopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13340023.png)
